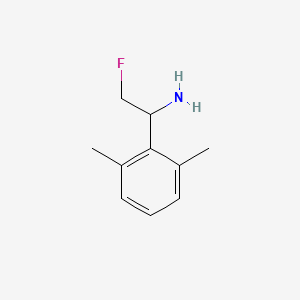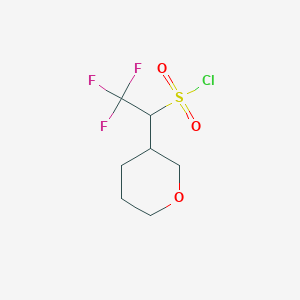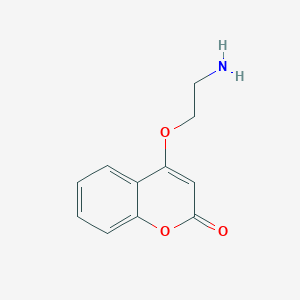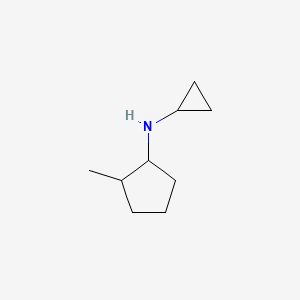
(1S,3s)-1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3s)-1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a synthetic organic compound characterized by the presence of a cyclobutane ring substituted with a 3,5-difluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3s)-1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the 3,5-Difluorophenyl Group: This step involves the use of a suitable fluorinating agent to introduce the difluorophenyl group onto the cyclobutane ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the synthesis.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.
Substitution: The fluorine atoms in the difluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1S,3s)-1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,3s)-1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on the cell surface or within the cell.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
(1S,3s)-1-(3,5-dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid: Similar structure with chlorine atoms instead of fluorine.
(1S,3s)-1-(3,5-dibromophenyl)-3-hydroxycyclobutane-1-carboxylic acid: Similar structure with bromine atoms instead of fluorine.
(1S,3s)-1-(3,5-dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid: Similar structure with methyl groups instead of fluorine.
Uniqueness: The presence of fluorine atoms in (1S,3s)-1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which may enhance its biological activity and therapeutic potential compared to its analogs.
Properties
Molecular Formula |
C11H10F2O3 |
|---|---|
Molecular Weight |
228.19 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10F2O3/c12-7-1-6(2-8(13)3-7)11(10(15)16)4-9(14)5-11/h1-3,9,14H,4-5H2,(H,15,16) |
InChI Key |
LIJUKIGAKGDVJW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC(=CC(=C2)F)F)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B15261758.png)
![2-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde](/img/structure/B15261767.png)

![N-[1-(5-Formylthiophen-3-yl)azetidin-3-yl]acetamide](/img/structure/B15261774.png)
![4-{[3-(Methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B15261777.png)
![6-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15261784.png)
![4-Methoxy-2-[(pentan-2-yloxy)methyl]aniline](/img/structure/B15261808.png)


![Methyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B15261822.png)


![2,5-Difluoro-1H,1AH,6H,6AH-cyclopropa[A]indene-1-carboxylic acid](/img/structure/B15261852.png)
![3-Methyl-1-[(piperidin-2-yl)methyl]urea](/img/structure/B15261859.png)
